Cas no 1284930-38-6 (1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid)

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a fused cyclopentapyrimidine core linked to a piperidine-4-carboxylic acid moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The cyclopentapyrimidine scaffold contributes to enhanced binding affinity in target interactions, while the carboxylic acid functionality allows for further derivatization or salt formation. Its rigid yet modifiable framework makes it valuable for drug discovery, especially in kinase inhibitor development and other therapeutic areas requiring precise molecular recognition. The compound's stability and synthetic accessibility further support its utility in research and industrial settings.
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid structure
1284930-38-6 structure
Product name:1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid
CAS No:1284930-38-6
MF:C13H17N3O2
Molecular Weight:247.292982816696
CID:5168357

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid 化学的及び物理的性質

名前と識別子

    • 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid
    • 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid
    • 1-(6,7-Dihydro-5H-cyclopentapyrimidin-4-yl)-piperidine-4-carboxylic acid
    • インチ: 1S/C13H17N3O2/c17-13(18)9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12/h8-9H,1-7H2,(H,17,18)
    • InChIKey: KRBWNDVYLPIBGY-UHFFFAOYSA-N
    • SMILES: OC(C1CCN(C2C3=C(CCC3)N=CN=2)CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 66.3

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD609526-1g
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid
1284930-38-6 97%
1g
¥2884.0 2023-04-03
Chemenu
CM492598-1g
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid
1284930-38-6 97%
1g
$416 2024-08-02

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid 関連文献

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacidに関する追加情報

Introduction to 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS No. 1284930-38-6)

1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1284930-38-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a piperidine ring fused with a cyclopentapyrimidine core makes it a structurally intriguing entity, often explored for its pharmacological properties.

The cyclopenta[d]pyrimidin scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in a manner that can lead to the development of novel therapeutic agents. This particular derivative, featuring a piperidine moiety, has been investigated for its potential role in modulating various biological pathways. The carboxylic acid functionality at the 4-position of the piperidine ring further enhances its utility as a synthetic intermediate, allowing for further derivatization and functionalization to explore new pharmacophores.

In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological systems. The 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid structure has been employed in several studies aimed at identifying compounds with therapeutic potential. One notable area of investigation has been its interaction with enzymes and receptors involved in cancer progression. Studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in tumor growth and survival.

Moreover, the piperidine-pyrimidine hybrid core has shown promise in the development of antiviral agents. The unique conformational flexibility provided by the piperidine ring allows for optimal binding to viral proteases and polymerases, making it a viable candidate for drug design against RNA viruses. Preliminary computational studies have indicated that this compound can adopt multiple binding modes within active sites of target enzymes, suggesting high binding affinity and specificity.

The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves multi-step organic transformations, typically starting from commercially available precursors. The construction of the cyclopentapyrimidine ring requires careful selection of reagents and conditions to ensure high yield and purity. Techniques such as cyclization reactions, nucleophilic substitutions, and functional group transformations are commonly employed in its synthesis. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further exploration of its biological activities.

Recent advancements in crystallographic techniques have provided valuable insights into the binding interactions of this compound with biological targets. High-resolution structures have revealed that the carboxylic acid group and the piperidine nitrogen play crucial roles in stabilizing interactions with protein receptors. These structural insights have guided medicinal chemists in designing analogs with improved potency and selectivity. Additionally, computational modeling has been instrumental in predicting binding affinities and optimizing lead compounds derived from this scaffold.

The pharmacokinetic properties of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid are also under investigation to assess its suitability for therapeutic use. Studies have focused on evaluating its solubility, metabolic stability, and distribution within biological systems. Modifications to the molecular structure have been explored to enhance bioavailability and reduce potential side effects. For instance, introducing hydrophilic or lipophilic substituents can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

In conclusion, 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing novel therapeutic agents. Continued investigation into its mechanisms of action and optimization of its pharmacokinetic properties will be essential for translating these findings into clinical applications.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm